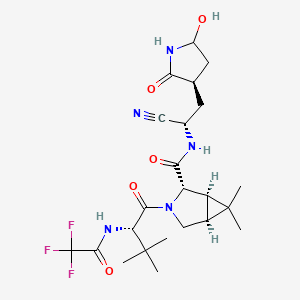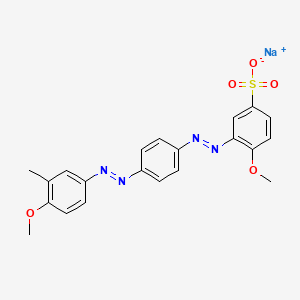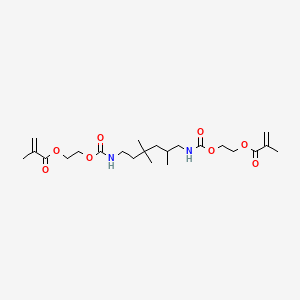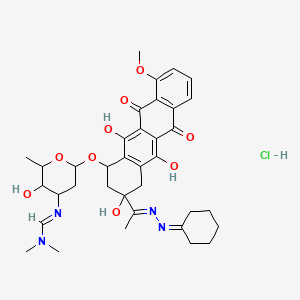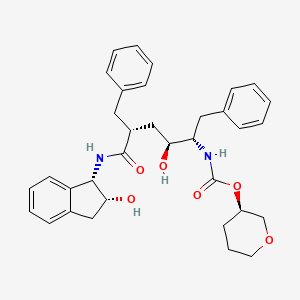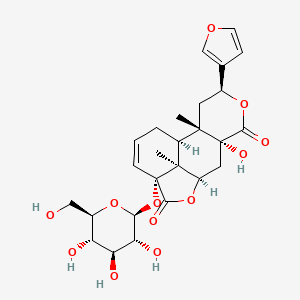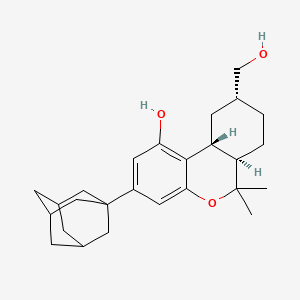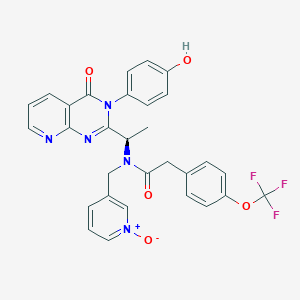
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. The compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxyaniline. This involves treating 2-methoxyaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired azo dye.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization or filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a color change that is useful in pH indicators.
Binding to Cellular Components: In biological applications, the compound can bind to proteins and nucleic acids, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-hydroxy-3-((2-chlorophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((2-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is unique due to its specific substituents, which confer distinct color properties and solubility characteristics. The presence of the methoxy group enhances its stability and makes it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
6505-96-0 |
|---|---|
Molecular Formula |
C24H19N3Na2O10S3 |
Molecular Weight |
651.6 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-7-9-16(10-8-14)38(29,30)27-19-13-17(39(31,32)33)11-15-12-21(40(34,35)36)23(24(28)22(15)19)26-25-18-5-3-4-6-20(18)37-2;;/h3-13,27-28H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
CHVCXJYKVWHEBR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4OC)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


